GPR35 agonist 1 -

GPR35 agonist 1

Catalog Number: EVT-15279740
CAS Number:
Molecular Formula: C10H4BrN5O5
Molecular Weight: 354.07 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

GPR35 agonist 1 is derived from the broader class of GPR35 ligands, which includes several natural and synthetic compounds. The classification of GPR35 agonist 1 falls under small molecule pharmacological agents that interact with the G protein-coupled receptors. Its development stems from an interest in understanding the receptor's functions, particularly in relation to known endogenous ligands such as kynurenic acid and various phenolic compounds .

Synthesis Analysis

The synthesis of GPR35 agonist 1 involves several chemical reactions typical of organic synthesis. While specific synthetic routes for GPR35 agonist 1 are not detailed in the provided literature, similar compounds often utilize multi-step processes involving:

  • Functional Group Modifications: Introducing or modifying functional groups to enhance receptor binding affinity.
  • Coupling Reactions: Linking different molecular fragments to create a compound with desired pharmacological properties.
  • Purification Techniques: Employing chromatographic methods to isolate the final product from by-products and unreacted materials.

Technical details regarding the exact synthetic pathway for GPR35 agonist 1 may be proprietary or unpublished but generally follow established organic synthesis protocols.

Molecular Structure Analysis

The molecular structure of GPR35 agonist 1 is characterized by specific functional groups that facilitate its interaction with the GPR35 receptor. While the precise molecular formula and structure are not provided in the search results, typical features of such compounds include:

  • Aromatic Rings: Often present due to their ability to engage in π-π stacking interactions with receptor binding sites.
  • Hydroxyl Groups: Contributing to hydrogen bonding and enhancing solubility.
  • Aliphatic Chains: Providing flexibility and spatial orientation for optimal receptor interaction.

Data regarding its molecular weight, melting point, and solubility would typically be included in detailed chemical databases or product specifications.

Chemical Reactions Analysis

GPR35 agonist 1 may participate in several chemical reactions relevant to its activity:

  • Agonist-Receptor Interaction: The primary reaction involves binding to the GPR35 receptor, leading to conformational changes that activate downstream signaling pathways.
  • Metabolic Transformations: In biological systems, it may undergo metabolic reactions that could affect its efficacy and half-life, such as oxidation or conjugation.
  • Potential Degradation Pathways: Understanding how this compound breaks down in biological environments is crucial for predicting its pharmacokinetics.

Technical details about these reactions can be elucidated through experimental pharmacological studies.

Mechanism of Action

The mechanism of action for GPR35 agonist 1 involves its binding to the GPR35 receptor, triggering a cascade of intracellular events. Upon activation:

  • β-Arrestin Recruitment: The binding leads to β-arrestin translocation, which is a common pathway for G protein-coupled receptors.
  • G Protein Activation: It may also activate specific G proteins (e.g., Gα13), leading to various downstream effects such as modulation of ion channels or other signaling molecules .
  • Physiological Effects: These actions can influence processes like inflammation and metabolism, making it a target for therapeutic interventions.
Physical and Chemical Properties Analysis

The physical and chemical properties of GPR35 agonist 1 are essential for understanding its behavior in biological systems:

  • Solubility: Typically assessed in various solvents to determine bioavailability.
  • Stability: Evaluated under different pH conditions and temperatures to ensure efficacy during storage and use.
  • Log P Value: This property indicates lipophilicity, impacting absorption and distribution within the body.

Specific data on these properties would be crucial for researchers looking to utilize this compound effectively.

Applications

GPR35 agonist 1 has significant scientific applications:

  • Pharmacological Research: It serves as a tool for exploring the pharmacodynamics of GPR35 and its role in various diseases.
  • Therapeutic Development: Understanding its mechanism may lead to novel treatments for conditions like asthma, hypertension, and metabolic syndromes .
  • Biochemical Assays: Utilized in assays to screen potential drug candidates targeting the GPR35 pathway.
Introduction to GPR35 as a Therapeutic Target

G protein-coupled receptor 35 (GPR35) is a class A orphan GPCR first identified in 1998 that has emerged as a significant regulator of inflammatory processes and immune homeostasis [1] [6]. Despite its official orphan status (lacking a definitively validated endogenous ligand), substantial genetic and pharmacological evidence positions GPR35 as a compelling therapeutic target for chronic inflammatory diseases, cancer, and metabolic disorders [2] [8]. Its expression pattern is notably broad yet selective, with high levels detected in the gastrointestinal tract (particularly colon epithelial cells and immune cells of the lamina propria), spleen, liver, dorsal root ganglia, and various immune cells including dendritic cells, macrophages, neutrophils, and invariant natural killer T (iNKT) cells [1] [6] [10]. This distribution places GPR35 at critical interfaces between the host immune system, the gut microbiome, and potential sites of chronic inflammation or malignancy. The receptor's involvement in key pathological processes, combined with recent advances in understanding its complex pharmacology and signaling, provides a strong foundation for developing targeted agonists as novel therapeutics.

GPR35 in Immune Modulation and Inflammatory Pathways

GPR35 exhibits a complex, context-dependent role in modulating inflammation, capable of exerting both pro-inflammatory and anti-inflammatory effects depending on the cellular environment, tissue type, and disease state [1]. This functional duality presents both challenges and opportunities for therapeutic targeting. Receptor activation influences multiple aspects of the immune response, including immune cell chemotaxis, cytokine production, and intracellular signaling cascades central to inflammation [1] [10].

Activation of GPR35 primarily couples to two major G protein families: Gαi/o and Gα12/13. Engagement of Gαi/o inhibits adenylate cyclase, reducing intracellular cAMP levels and subsequently dampening the MAPK/ERK pathway. This pathway can exert anti-inflammatory effects by suppressing NF-κB-dependent production of inflammatory factors like TNF-α, IL-6, and IL-1β [1]. Conversely, signaling through Gα12/13 promotes Rho-mediated cytoskeletal reorganization, facilitating immune cell migration (chemotaxis) towards sites of inflammation – a predominantly pro-inflammatory effect [1] [4]. Furthermore, the Gβγ dimer released upon receptor activation can stimulate phospholipase C beta (PLCβ), leading to phosphoinositide generation and activation of the PI3K/AKT pathway, culminating in NF-κB activation and enhanced production of inflammatory mediators [1].

Beyond G protein coupling, GPR35 interacts significantly with β-arrestin-2. This interaction facilitates receptor internalization and desensitization but also enables β-arrestin-2 to act as a signaling scaffold. β-arrestin-2 can interact with IκBα, suppressing NF-κB activation and contributing to anti-inflammatory effects [1] [4]. Notably, certain ligands can activate GPR35 without promoting β-arrestin-2 recruitment (e.g., kynurenic acid, 5-HIAA), suggesting potential for ligand bias where specific pathways can be selectively modulated [1] [3].

Table 1: GPR35 Signaling Pathways and Their Inflammatory Consequences

Signaling PathwayKey EffectorsPrimary Inflammatory ConsequenceCellular Context Examples
Gαi/o Coupling↓ Adenylate Cyclase → ↓ cAMP → ↓ MAPK/ERKAnti-inflammatory (↓ NF-κB, ↓ Pro-inflammatory cytokines)Macrophages (↓ NLRP3 inflammasome), Enterocytes
Gα12/13 CouplingRho GTPase Activation → Cytoskeletal ReorganizationPro-inflammatory (Immune Cell Chemotaxis)Neutrophils, Dendritic Cells
Gβγ Dimer SignalingPLCβ → PI3K/AKT → NF-κB ActivationPro-inflammatory (↑ Cytokine Production)Mast Cells, Macrophages
β-arrestin-2 RecruitmentIκBα Interaction, ERK/JNK ScaffoldingAnti-inflammatory (↓ NF-κB, Resolution Phases)Regulatory T Cell Differentiation, Intestinal Epithelium
Reactive Oxygen Species (ROS) ModulationMitochondrial ROS, NADPH OxidasesContext-Dependent (Pro-inflammatory in Neutrophils; Anti-inflammatory via ↓ NLRP3 in Macrophages)Hypoxic Tissues, Inflamed Gut

GPR35 also modulates reactive oxygen species (ROS) production, key mediators of inflammation, though with seemingly contradictory outcomes. Under mechanical stress, GPR35 activation enhances ROS production, potentially amplifying inflammation. Conversely, activation with kynurenic acid in macrophages suppresses NLRP3 inflammasome activation and related inflammation by reducing mitochondrial damage and mitochondrial ROS production [1]. In models of colitis, GPR35 activation in epithelial cells promotes mucosal repair and wound healing, primarily through ERK activation and enhanced cell migration [1] [7]. Conversely, in neutrophils, GPR35 activation promotes chemotaxis towards inflammatory sites, contributing to tissue infiltration and acute inflammation [1] [6]. Within the tumor microenvironment, GPR35 expression on macrophages can promote tumor growth via Src kinase activation, while its expression on certain T cell subsets may modulate immune tolerance [6] [8]. This intricate network underscores that the net effect of GPR35 agonism is highly dependent on the specific pathological context and the cell types involved.

Orphan Receptor Status and Ligand Discovery Challenges

Despite significant efforts spanning over two decades, GPR35 retains its official designation as an orphan receptor. While numerous endogenous molecules have been proposed as its natural activator, none has achieved universal acceptance due to issues of potency, specificity, or inconsistent validation across experimental systems [2] [3] [10]. Kynurenic acid (KYNA), a tryptophan metabolite generated via the kynurenine pathway, was the first proposed endogenous ligand. While it demonstrates agonist activity, particularly at rodent GPR35 orthologues (EC₅₀ ~7-11 µM), its potency at the human receptor is markedly weaker (EC₅₀ >39-100 µM), raising doubts about its physiological relevance in humans given typical tissue concentrations [2] [3] [10]. Furthermore, KYNA interacts with other targets like NMDA and nicotinic acetylcholine receptors, complicating the interpretation of its effects in vivo [2].

Other proposed endogenous ligands include:

  • 2-Acyl Lysophosphatidic Acids (LPAs): Reported to activate human GPR35 and induce calcium mobilization, but this finding lacks robust replication and LPAs are potent agonists at dedicated LPA receptors (LPA₁₋₆), making attribution of effects specifically to GPR35 challenging [3] [10].
  • CXCL17: Initially proposed as a high-affinity endogenous ligand (leading to the suggestion of renaming GPR35 as CXCR8), but subsequent studies have consistently failed to validate CXCL17 as a GPR35 agonist, casting significant doubt on this pairing [2] [6].
  • 5,6-Dihydroxyindole-2-carboxylic acid (DHICA): A melanin precursor, shown to induce GPR35-dependent signaling in HT-29 cells, but its physiological distribution and relevance to GPR35 biology remain unclear [10].
  • cGMP and Derivatives: Identified in a high-throughput screen using a β-arrestin recruitment assay. While MANT-cGMP showed moderate potency (EC₅₀ ~2 µM), cGMP itself was weak (EC₅₀ ~130 µM), and the physiological relevance requires further investigation [10].

A major hurdle in GPR35 pharmacology is the profound species selectivity exhibited by many ligands. The amino acid sequence identity between human, rat, and mouse orthologues is only 72-73% [3] [9]. Key differences in the ligand-binding pocket, notably residue 4.62 (leucine in human, arginine in rat), residue 6.58 (arginine in human, glutamine in rat), and residue 7.32 (arginine in human, serine in rat), dramatically alter ligand affinity and efficacy [3] [4]. For example, zaprinast exhibits moderate potency at rat (EC₅₀ ~0.1-0.3 µM) and mouse GPR35 but is significantly weaker at the human receptor (EC₅₀ >10 µM). Conversely, pamoic acid is a potent human GPR35 agonist (EC₅₀ ~10-50 nM) but shows minimal activity at rodent orthologues [3] [4] [9]. Lodoxamide is potent at human and rat GPR35 but less active at mouse GPR35 [9]. This species selectivity severely hinders the translation of findings from rodent models to human therapeutics and complicates the use of standard preclinical models for validating candidate ligands.

Table 2: Key GPR35 Ligands and Their Species Selectivity Profile

Ligand NameTypeHuman GPR35 Potency (EC₅₀ or Kd)Rat GPR35 Potency (EC₅₀ or Kd)Mouse GPR35 Potency (EC₅₀ or Kd)Primary Signaling Bias (Reported)
Kynurenic Acid (KYNA)Endogenous (Proposed)>39 - 100 µM (Weak)~7 µM~11 µMGαi/o, Gα13 (β-arrestin-2 independent)
ZaprinastSynthetic (PDE Inhibitor)>10 µM (Weak)0.1 - 0.3 µMModerateGα13, β-arrestin-2
Pamoic AcidSynthetic10 - 50 nM>10 µM (Weak)>10 µM (Weak)β-arrestin-2, ERK
LodoxamideSynthetic (Mast Cell Stabilizer)~20 nM~10 nM~1 µM (Weaker)Gαi/o, Gα13, β-arrestin-2
ML145 (CID-2745687)Synthetic AntagonistKd ~100 nMWeak/InactiveWeak/InactiveN/A (Competitive Antagonist)
OlsalazineMetabolite (Drug)~100 nM~1 µMData LimitedGα13, β-arrestin-2
"Compound 4b" (Novel Agonist)Synthetic~5 nM~8 nM~10 nMGαi/o, Gα13 (Balanced)

The existence of two human GPR35 isoforms adds another layer of complexity. GPR35a (shorter) and GPR35b (31 additional N-terminal amino acids) display similar pharmacology but differ in signaling efficacy. GPR35b generally shows lower agonist response efficacy than GPR35a, potentially due to constraints on G protein activation imposed by the longer N-terminus, while favoring β-arrestin interaction [1] [3]. GPR35b expression is notably elevated in gastric and colon cancer tissues [1] [6]. The development of highly potent and selective fluorescent probes, such as BODIPY-conjugated ligands (e.g., Probe 15, Kd ~3.9 nM), enables detailed studies of receptor localization, trafficking, and ligand binding kinetics using techniques like bioluminescence resonance energy transfer (BRET), aiding the characterization of new agonists and antagonists [5].

Rationale for Targeting GPR35 in Chronic Inflammatory Diseases

Strong genetic associations, compelling functional data from preclinical models, and the receptor's expression profile provide a multifaceted rationale for developing GPR35 agonists as therapeutics, particularly for chronic inflammatory conditions. Genome-wide association studies (GWAS) have consistently linked single nucleotide polymorphisms (SNPs) within the GPR35 locus with increased susceptibility to inflammatory bowel disease (IBD), including both Crohn's disease and ulcerative colitis (UC), and primary sclerosing cholangitis (PSC) [2] [7]. This genetic link underscores a potential fundamental role for GPR35 in gut immune homeostasis.

Functional studies in mouse models of colitis, primarily the dextran sulfate sodium (DSS)-induced model, demonstrate a protective role for GPR35 activation. Mice lacking GPR35 exhibit significantly worse colitis phenotypes characterized by increased weight loss, severe mucosal ulceration, heightened epithelial barrier permeability, exaggerated inflammatory cytokine production (TNF-α, IL-1β, IL-6), and impaired mucosal healing compared to wild-type mice [1] [7]. Pharmacological activation of GPR35 using agonists like pamoic acid (intraperitoneal) or olsalazine (oral prodrug metabolized to the potent GPR35 agonist mesalazine/5-ASA in the colon) ameliorates DSS-induced colitis. These agonists reduce clinical disease scores, histological damage, and pro-inflammatory cytokine levels while promoting epithelial repair mechanisms [7]. GPR35 activation on intestinal epithelial cells directly enhances wound healing and restitution in vitro and in vivo via mechanisms involving ERK activation and potentially Src kinase [1] [7]. Furthermore, GPR35 signaling in macrophages appears to modulate their function towards a more reparative phenotype and limits NLRP3 inflammasome activation [1] [6]. Within the gut lamina propria, GPR35 expression on specific dendritic cell subsets and regulatory T cells (Tregs) suggests roles in immune tolerance and the suppression of inappropriate inflammatory responses [1] [10].

Beyond IBD, GPR35 emerges as a significant player in cancer biology and associated inflammation. Its expression is frequently dysregulated in various cancers, including colon, gastric, and breast cancer, often correlating with advanced stage and poor prognosis [6] [8]. While evidence suggests pro-tumorigenic roles in some contexts (e.g., promoting migration, invasion, angiogenesis via Src, PI3K/Akt, and HIF-1α signaling), GPR35 may also exert tumor-suppressive effects depending on the cancer type and microenvironment [6] [8]. Its high expression on immune cells within the tumor microenvironment (TME), particularly tumor-associated macrophages (TAMs), positions it as a modulator of anti-tumor immunity. Targeting GPR35 could potentially reprogram the TME from immunosuppressive to immunostimulatory. GPR35 is also implicated in metabolic regulation, pain pathways, cardiovascular function, and atherosclerosis, further broadening its therapeutic relevance [6] [8] [10].

The recent development of GPR35 agonists designed to overcome the historical challenge of species selectivity represents a significant breakthrough. Compounds like the lodoxamide derivative "Compound 4b" (where the cyano group is replaced by trifluoromethyl) exhibit high nanomolar potency and, crucially, near-equivalent efficacy at human, mouse, and rat GPR35 orthologues (EC₅₀ ~5-10 nM) [9]. This balanced activity across species enables more reliable preclinical evaluation. Orally administered Compound 4b demonstrated superior efficacy compared to the standard IBD drug 5-aminosalicylic acid (5-ASA) in the DSS colitis model, significantly reducing disease activity and colonic inflammation at a much lower dose (20 mg/kg vs 200 mg/kg for 5-ASA), highlighting the therapeutic potential of optimized GPR35 agonists [9]. These advances provide strong validation for GPR35 as a tractable target for inflammatory diseases.

Table 3: Therapeutic Rationale for GPR35 Agonists in Chronic Diseases

Disease AreaKey Pathological MechanismsGPR35 Agonist Effects (Preclinical Evidence)Genetic/Ligand Evidence
Inflammatory Bowel Disease (IBD)Epithelial barrier dysfunction, Dysregulated immune responses (Macrophages, T cells), Chronic inflammationPromotes epithelial restitution/wound healing (ERK), ↓ Pro-inflammatory cytokines (TNFα, IL-6, IL-1β), ↑ Mucosal repair, Modulates macrophage function, Potential Treg inductionStrong GWAS link (SNPs), Olsalazine/mesalazine efficacy (GPR35 activation), GPR35 KO mice susceptible to colitis
Gastrointestinal CancersChronic inflammation driving carcinogenesis, Tumor cell proliferation, invasion, metastasis, Immunosuppressive TMEContext-dependent (Pro/anti-tumorigenic reported). Potential: ↓ Inflammation-driven cancer, Modulate TAMs, Inhibit tumor-promoting signaling (Src, PI3K)GPR35b isoform overexpressed in colon/gastric cancer, Correlates with poor prognosis in some studies
Metabolic InflammationObesity-associated inflammation, Insulin resistance, Hepatic steatosisKYNA/GPR35 axis linked to adipose tissue inflammation and glucose homeostasis (potential anti-inflammatory in metabolic tissues)GPR35 expression in liver, adipose tissue; SNP links to T2D
Pain & NeuroinflammationNeuronal hyperexcitability, Glial cell activation, Inflammatory mediatorsAgonists show antinociceptive effects in neuropathic pain models (HCN channel modulation?); Potential modulation of DRG neuronsGPR35 expression in DRG neurons, spinal cord, microglia
Cardiovascular DiseaseAtherosclerosis (Inflammation, foam cells), Vascular remodeling, Cardiac hypertrophyPotential modulation of macrophage cholesterol efflux?; Role in vascular tone?; Cardioprotection in ischemia models suggestedSNP links to coronary artery disease; Expression in vasculature, heart

Properties

Product Name

GPR35 agonist 1

IUPAC Name

6-bromo-7-hydroxy-8-nitro-3-(2H-tetrazol-5-yl)chromen-2-one

Molecular Formula

C10H4BrN5O5

Molecular Weight

354.07 g/mol

InChI

InChI=1S/C10H4BrN5O5/c11-5-2-3-1-4(9-12-14-15-13-9)10(18)21-8(3)6(7(5)17)16(19)20/h1-2,17H,(H,12,13,14,15)

InChI Key

AQJFPDDDKBWBAG-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(C(=O)OC2=C(C(=C1Br)O)[N+](=O)[O-])C3=NNN=N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.